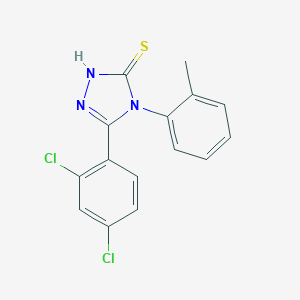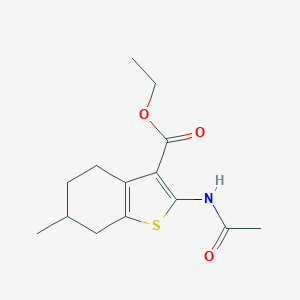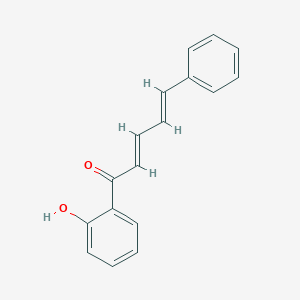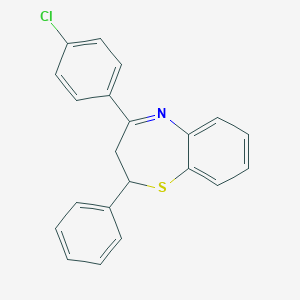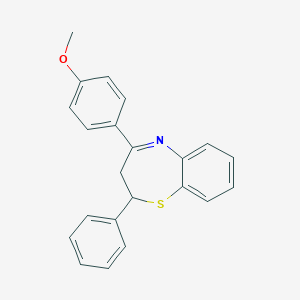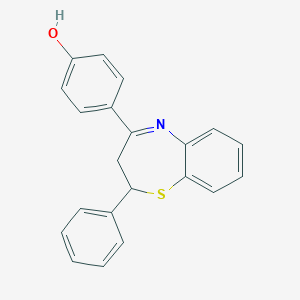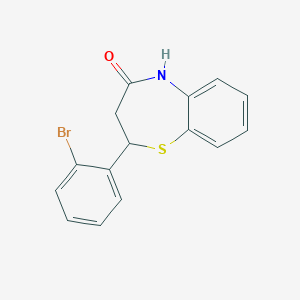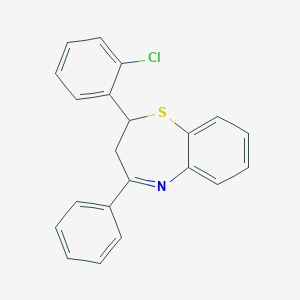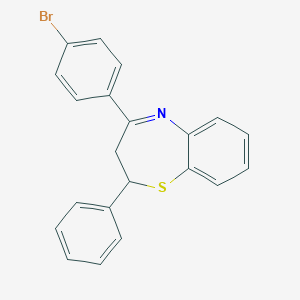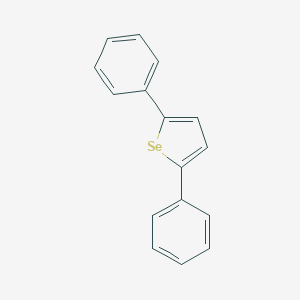
2,5-Diphenylselenophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenylselenophene is a heterocyclic compound that contains selenium and is widely used in scientific research. It is a member of the selenophene family and has a unique structure that makes it a versatile compound for various applications.
科学的研究の応用
2,5-Diphenylselenophene has various scientific research applications. It is widely used as a building block for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). It is also used as a catalyst in organic reactions, such as Suzuki coupling, Sonogashira coupling, and Stille coupling. Moreover, it is used as a probe in fluorescence-based assays for the detection of biomolecules.
作用機序
The mechanism of action of 2,5-Diphenylselenophene is not fully understood. However, it is believed that the selenium atom in the molecule plays a crucial role in its biological activity. It is thought to act as a nucleophile and form covalent bonds with biological molecules, such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, resulting in various biochemical and physiological effects.
生化学的および生理学的効果
2,5-Diphenylselenophene has been shown to exhibit various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. It can also inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS). Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anticancer properties and can induce apoptosis in cancer cells.
実験室実験の利点と制限
2,5-Diphenylselenophene has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under various conditions and can be stored for a long time. Moreover, it has a unique structure that makes it a versatile compound for various applications. However, 2,5-Diphenylselenophene has some limitations. It is toxic and can cause harm to humans and animals. Therefore, it should be handled with care and disposed of properly. Additionally, it is expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on 2,5-Diphenylselenophene. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its use as a probe for the detection of biomolecules in vivo. Moreover, it can be used as a building block for the synthesis of new organic electronic materials with improved performance. Additionally, the development of new synthetic methods for the preparation of 2,5-Diphenylselenophene can lead to more efficient and cost-effective production.
Conclusion
In conclusion, 2,5-Diphenylselenophene is a versatile compound with various scientific research applications. It is easy to synthesize and has a unique structure that makes it a useful building block for organic electronic materials. It has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. However, it has some limitations, such as toxicity and high cost. The future directions for research on 2,5-Diphenylselenophene include exploring its potential as a therapeutic agent, developing new synthetic methods, and investigating its use as a probe for the detection of biomolecules.
合成法
The synthesis of 2,5-Diphenylselenophene involves the reaction of phenyl lithium with diphenyl diselenide. The reaction is carried out in anhydrous ether and is catalyzed by copper iodide. The resulting product is then purified by column chromatography. This method is considered the most efficient and widely used for the synthesis of 2,5-Diphenylselenophene.
特性
CAS番号 |
18782-55-3 |
|---|---|
製品名 |
2,5-Diphenylselenophene |
分子式 |
C16H12Se |
分子量 |
283.2 g/mol |
IUPAC名 |
2,5-diphenylselenophene |
InChI |
InChI=1S/C16H12Se/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H |
InChIキー |
BQQKIUFJWFHJTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



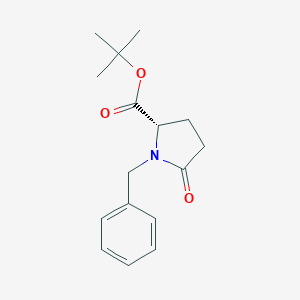
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
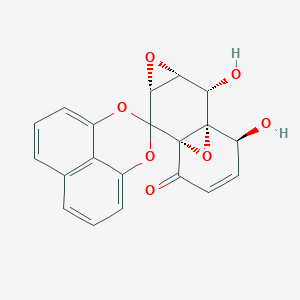
![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
![2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186449.png)
